N-Hydroxyquinoline-7-carbimidoyl chloride
Overview
Description
N-Hydroxyquinoline-7-carbimidoyl chloride is a chemical compound with the molecular formula C10H7ClN2O and a molecular weight of 206.63 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of N-Hydroxyquinoline-7-carbimidoyl chloride typically involves the reaction of quinoline derivatives with hydroxylamine and subsequent chlorination. The specific synthetic routes and reaction conditions can vary, but a common method includes the following steps:
Hydroxylation: Quinoline is reacted with hydroxylamine to introduce the hydroxy group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-Hydroxyquinoline-7-carbimidoyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert it into other quinoline-based compounds with altered functional groups.
Substitution: The chloride group in this compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Hydroxyquinoline-7-carbimidoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Hydroxyquinoline-7-carbimidoyl chloride involves its interaction with specific molecular targets and pathways. In biological systems, it can chelate metal ions, which is crucial for its antimicrobial and anticancer activities. The compound can inhibit enzymes that require metal ions as cofactors, disrupting essential cellular processes and leading to cell death .
Comparison with Similar Compounds
N-Hydroxyquinoline-7-carbimidoyl chloride can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.
Quinoline-2-carboxaldehyde: Used in the synthesis of various pharmaceuticals.
Quinoline-4-carboxylic acid: An intermediate in the production of antimalarial drugs.
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(7Z)-N-hydroxyquinoline-7-carboximidoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10(13-14)8-4-3-7-2-1-5-12-9(7)6-8/h1-6,14H/b13-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROAHFSUXFBZKY-RAXLEYEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(=NO)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C(C=C2)/C(=N/O)/Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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